molecular formula C13H20N4O3S B12163156 Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B12163156
M. Wt: 312.39 g/mol
InChI Key: AAUFJJUBMVYCBQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates This compound features a piperidine ring substituted with a thiadiazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Piperidine: The thiadiazole derivative is then coupled with piperidine-1-carboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions, often using a strong acid like sulfuric acid or a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole moiety is known for its biological activity, and derivatives of this compound are investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with specific biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may contain different heterocyclic rings, such as oxadiazoles or thiazoles, leading to variations in their reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-13(2,3)20-12(19)17-6-4-9(5-7-17)10(18)15-11-16-14-8-21-11/h8-9H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUFJJUBMVYCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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